molecular formula C16H22ClN3O2 B5292037 N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide

N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide

Cat. No. B5292037
M. Wt: 323.82 g/mol
InChI Key: KVTISTGKVCDCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective activator of KCNQ1/KCNE1 potassium channels, which are involved in regulating the electrical activity of cells and play a critical role in various physiological processes.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide acts as a selective activator of KCNQ1/KCNE1 potassium channels, which are responsible for regulating the repolarization phase of the cardiac action potential and the excitability of neurons. By enhancing the activity of these channels, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide can modulate the electrical activity of cells and prevent abnormal electrical impulses that can lead to various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of potassium channel activity, the suppression of neuronal excitability, the prevention of abnormal heart rhythms, and the inhibition of cancer cell growth. These effects are mediated through the selective activation of KCNQ1/KCNE1 channels and the subsequent modulation of cellular electrical activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is its selectivity for KCNQ1/KCNE1 channels, which allows for specific modulation of cellular electrical activity without affecting other ion channels. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is its relatively low potency, which requires higher concentrations to achieve significant effects.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide, including the development of more potent analogs, the investigation of its effects on other ion channels and cellular processes, and the exploration of its therapeutic potential in various diseases. Additionally, the use of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide in combination with other drugs or therapies may enhance its efficacy and expand its applications in the clinic.

Synthesis Methods

N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is synthesized through a multistep process that involves the coupling of 5-chloro-2-pyridinylamine with 3-piperidinecarboxylic acid, followed by the introduction of a 2,2-dimethylpropanoyl group through a Friedel-Crafts acylation reaction. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cardiology, and cancer biology. In neuroscience, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to enhance the activity of KCNQ1/KCNE1 channels, leading to the suppression of neuronal excitability and the reduction of seizures in animal models. In cardiology, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been found to have antiarrhythmic effects, as it can modulate the electrical activity of cardiac cells and prevent abnormal heart rhythms. In cancer biology, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-16(2,3)15(22)20-8-4-5-11(10-20)14(21)19-13-7-6-12(17)9-18-13/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTISTGKVCDCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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